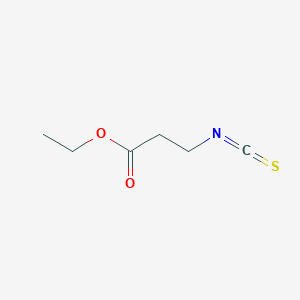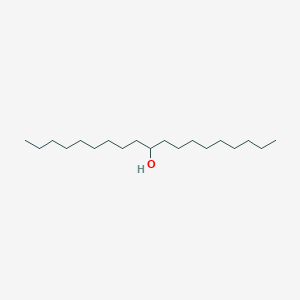
Ethyl 3-isothiocyanatopropionate
Descripción general
Descripción
Ethyl 3-isothiocyanatopropionate: is an organic compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propionate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-isothiocyanatopropionate can be synthesized through the reaction of ethyl 3-aminopropionate with thiophosgene (CSCl2) under controlled conditions . The reaction typically involves the following steps:
- Dissolution of ethyl 3-aminopropionate in an appropriate solvent such as dichloromethane.
- Addition of thiophosgene dropwise while maintaining the reaction temperature at around 0°C to 5°C.
- Stirring the reaction mixture for several hours at room temperature to ensure complete conversion.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-isothiocyanatopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] or [4+2] cycloaddition reactions with alkenes or dienes to form cyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Cycloaddition Reactions: Alkenes or dienes in the presence of a suitable catalyst or under thermal conditions.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed:
Thioureas, Carbamates, and Dithiocarbamates: Formed through nucleophilic substitution reactions.
Cyclic Compounds: Formed through cycloaddition reactions.
Carboxylic Acid: Formed through hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Ethyl 3-isothiocyanatopropionate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 3-isothiocyanatopropionate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . The compound can activate the antioxidant response element (ARE)-mediated pathway, inducing the expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) . This activation is mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .
Comparación Con Compuestos Similares
Phenyl isothiocyanate: Similar in structure but with a phenyl group instead of an ethyl ester group.
Allyl isothiocyanate: Contains an allyl group instead of an ethyl ester group.
Methyl isothiocyanate: Contains a methyl group instead of an ethyl ester group.
Comparison:
Ethyl 3-isothiocyanatopropionate: is unique due to the presence of both an ester and an isothiocyanate group, providing dual reactivity for various synthetic applications.
Phenyl isothiocyanate: is more aromatic and less reactive towards nucleophiles compared to this compound.
Allyl isothiocyanate: is more volatile and has a distinct pungent odor, making it less suitable for certain applications.
Methyl isothiocyanate: is simpler in structure and less versatile in synthetic applications compared to this compound.
Propiedades
IUPAC Name |
ethyl 3-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTRONYNXNYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335712 | |
| Record name | Ethyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17126-62-4 | |
| Record name | Ethyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17126-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)












